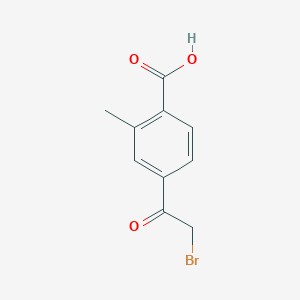

4-(Bromoacetyl)-2-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrO3 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

4-(2-bromoacetyl)-2-methylbenzoic acid |

InChI |

InChI=1S/C10H9BrO3/c1-6-4-7(9(12)5-11)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,13,14) |

InChI Key |

WZHFNERWIZMPLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CBr)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis pathways for 4-(Bromoacetyl)-2-methylbenzoic acid.

An In-Depth Technical Guide

Abstract

This technical guide details the synthesis of 4-(Bromoacetyl)-2-methylbenzoic acid (CAS: 1824666-72-9), a critical intermediate in the development of novel kinase inhibitors and receptor modulators.[1] The guide prioritizes a scalable, two-stage workflow: (1) the palladium-catalyzed generation of the acetyl precursor from commercially available aryl halides, and (2) the regioselective

Retrosynthetic Analysis & Strategy

The synthesis of this compound poses two primary challenges:

-

Regioselectivity: Ensuring bromination occurs exclusively at the acetyl

-carbon rather than the benzylic methyl group at position 2. -

Functional Group Tolerance: Maintaining the integrity of the carboxylic acid (or its ester equivalent) during the oxidation or coupling steps.[2][3]

The most robust disconnection relies on the

Retrosynthesis Diagram

Figure 1: Retrosynthetic disconnection showing the primary pathway via the acetyl intermediate.

Primary Pathway: Direct Bromination of 4-Acetyl-2-methylbenzoic Acid

This pathway is preferred for its atom economy and direct access to the target acid without extensive protection/deprotection steps.[1]

Phase 1: Preparation of Starting Material (4-Acetyl-2-methylbenzoic acid)

If the acetyl precursor is not purchased, it is synthesized from 4-bromo-2-methylbenzoic acid .[1]

-

Reaction Type: Heck Coupling followed by Hydrolysis.[1][2][3]

-

Reagents:

-Butyl vinyl ether,

Protocol:

-

Charge a reaction vessel with 4-bromo-2-methylbenzoic acid (1.0 eq),

(2 mol%), and DPPP (4 mol%) in DMF/1-propanol. -

Add

-butyl vinyl ether (2.0 eq) and triethylamine (2.5 eq). -

Heat to 90-100°C for 12–16 hours under inert atmosphere (

). -

Hydrolysis: Cool to room temperature (RT) and add 5% HCl solution. Stir for 2 hours to hydrolyze the vinyl ether intermediate into the ketone.

-

Workup: Extract with ethyl acetate (EtOAc), wash with brine, and recrystallize from EtOAc/Hexanes.

-

Yield Expectation: 80–90%.

Phase 2: Regioselective

-Bromination

This is the critical step.[1][2] The use of Bromine (

Reaction Mechanism (Ionic vs. Radical):

-

Ionic (Recommended): Acid-catalyzed enolization

Attack on -

Radical (Avoid): Hydrogen abstraction

Benzylic radical. (High risk of side reaction at the 2-methyl position).[1][2][3]

Detailed Protocol:

-

Dissolution: Dissolve 4-acetyl-2-methylbenzoic acid (10.0 g, 56.1 mmol) in Glacial Acetic Acid (150 mL).

-

Activation: Heat the solution to 45°C . Ensure complete dissolution.

-

Bromine Addition: Prepare a solution of Bromine (9.0 g, 56.1 mmol, 1.0 eq) in Acetic Acid (10 mL). Add this solution dropwise over 60 minutes .

-

Completion: Stir at 45°C for an additional 2 hours. Monitor by HPLC/TLC.[1][2][3]

-

Quench & Isolation:

-

Purification:

Data Summary Table:

| Parameter | Specification |

| Reagent Stoichiometry | 1.0 eq Ketone : 1.0–1.05 eq |

| Solvent | Glacial Acetic Acid (Anhydrous) |

| Temperature | 45°C (Initiation) |

| Yield | 70–85% |

| Key Impurity | 4-(2,2-Dibromoacetyl)-2-methylbenzoic acid |

| Appearance | Beige crystalline solid |

Alternative Pathway: The Ester Route (High Purity)

For pharmaceutical GMP applications where the carboxylic acid solubility causes purification issues, the Methyl Ester route is preferred.[2][3]

Workflow:

-

Esterification: 4-Bromo-2-methylbenzoic acid

Methyl 4-bromo-2-methylbenzoate.[1][5] -

Stille Coupling: React with tributyl(1-ethoxyvinyl)tin (

, Toluene, Reflux). -

Bromination: Treat the resulting vinyl ether or ketone with N-Bromosuccinimide (NBS) in THF/Water.[1][2][3]

-

Hydrolysis: Acidic hydrolysis (HCl/dioxane) yields the target acid.[1][2][3]

Reaction Mechanism Diagram (Ionic Bromination)

Figure 2: Acid-catalyzed mechanism favoring mono-bromination at the acetyl position.[1]

Purification & Characterization

The crude product often contains traces of the starting ketone and the dibromo-impurity.[1][2]

-

HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.[2][3] The dibromo impurity elutes after the target mono-bromo product; the starting ketone elutes before.[1][2]

-

1H NMR (400 MHz, DMSO-d6):

Safety & Handling (Critical)

-

Lachrymator Warning: this compound is a phenacyl bromide derivative.[1][2] It is a potent lachrymator (tear gas agent).[2][3]

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.[2][3]

-

Decontamination: Spills should be treated with a solution of 5% sodium thiosulfate and dilute ammonia to quench the alkyl bromide capability.[1][2][3]

-

References

-

BenchChem. "Synthesis routes of 4-(2-bromoacetyl)benzoic Acid." BenchChem Database.[1][2][3] Accessed Feb 2026.[1][2][3] [3]

-

Google Patents. "Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester."[1][2] Patent CN104844458A.[1][2][3]

-

ChemicalBook. "4-acetyl-2-methylbenzoic acid synthesis and properties." ChemicalBook.[1][2][3][6] Accessed Feb 2026.[1][2][3]

-

Ambeed. "Preparation of 4-Bromomethylbenzoic Acid and Conversion to 4-Methoxymethylbenzoic Acid." Ambeed Technical Notes.

-

Royal Society of Chemistry. "Synthesis of Dibenzocycloketones by Acyl Radical Cyclization."[1][2][3] RSC Advances, Supp Info.

Sources

- 1. Preparation of 4-Bromomethylbenzoic Acid and Conversion to 4-Methoxymethylbenzoic Acid | Ambeed [ambeed.com]

- 2. What is the major product(s) of each of the following reactions?a... | Study Prep in Pearson+ [pearson.com]

- 3. Synthesis routes of 4-(2-bromoacetyl)benzoic Acid [benchchem.com]

- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 6. 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

Chemo-Selectivity and Bioconjugation Potential of 4-(Bromoacetyl)-2-methylbenzoic Acid

Executive Summary

4-(Bromoacetyl)-2-methylbenzoic acid (CAS: 1824666-72-9) acts as a specialized heterobifunctional scaffold in medicinal chemistry and chemical biology. Unlike simple alkylating agents, this molecule integrates three distinct functional zones: a soft electrophilic warhead (

This guide details the mechanistic underpinnings of these reactive sites, providing validated protocols for their orthogonal functionalization in the development of Covalent Inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Part 1: Molecular Architecture & Electronic Landscape

To manipulate this molecule effectively, one must understand the electronic push-pull systems operating across the benzene ring.

The Three Functional Zones

-

Zone A: The Warhead (

-Haloketone at C4)-

Nature: Highly electrophilic carbon (

to carbonyl). -

Reactivity:

alkylation. The adjacent carbonyl group withdraws electron density, polarizing the C-Br bond and lowering the transition state energy for nucleophilic attack. -

Target: Thiolates (Cys) > Imidazoles (His) > Amines (Lys).

-

-

Zone B: The Anchor (Carboxylic Acid at C1)

-

Nature: Brønsted acid / Nucleophilic handle.

-

Reactivity: Amidation via activation (carbodiimide/NHS).

-

Role: Attachment point for the "homing" ligand (the non-covalent binder).

-

-

Zone C: The Steric Modulator (Methyl group at C2)

-

Nature: Electron-donating alkyl group.

-

Role: Provides steric hindrance ortho to the carboxylic acid. This restricts rotation around the amide bond formed at C1, potentially locking the final drug molecule into a bioactive conformation (atropisomerism potential) and improving metabolic stability by blocking local enzymatic attack.

-

Visualization: Reactivity Map

Figure 1: Functional decomposition of the molecule showing orthogonal reactive pathways.

Part 2: The Primary Warhead ( -Bromoacetyl)

The

Mechanism: Chemoselective Cysteine Alkylation

While bromoacetyl groups can react with amines (Lys) and imidazoles (His), they exhibit kinetic superiority toward thiols (Cys) at physiological pH.

-

pH < 7.0: High specificity for thiols (Thiol pKa ~8.3, but thiolate is highly nucleophilic even at low concentrations).

-

pH > 8.5: Specificity degrades; competing reactions with deprotonated lysines (pKa ~10.5) and N-terminal amines occur.

Protocol 1: Cysteine Labeling / Covalent Binding

Objective: Conjugate the scaffold to a cysteine-containing protein or peptide.

Reagents:

-

Buffer: 50 mM HEPES or PBS, pH 7.2 (Avoid Tris; primary amines compete).

-

Solvent: DMSO (for the scaffold).

-

Quencher: Dithiothreitol (DTT) or

-Mercaptoethanol.

Step-by-Step:

-

Preparation: Dissolve this compound in DMSO to a 10 mM stock.

-

Equilibration: Adjust protein solution to pH 7.2. Ensure no reducing agents (DTT/TCEP) are present, as they will consume the warhead.

-

Reaction: Add the scaffold stock to the protein (Final conc: 1-5% DMSO). Use a 1.1 to 1.5 molar excess of scaffold over accessible cysteines.

-

Incubation: Incubate at room temperature for 30–60 minutes in the dark (prevents light-induced radical degradation).

-

Quenching: Add DTT (final 10 mM) to scavenge unreacted bromoacetyl groups.

-

Purification: Desalt via Zeba spin columns or dialysis to remove the small molecule byproducts.

Validation:

-

Mass Spectrometry: Look for a mass shift of +253.0 Da (Molecular Weight of scaffold minus Br + H, assuming acid is capped, or +177 Da if only the bromoacetyl fragment adds and the acid was pre-reacted). Note: Direct alkylation adds the whole molecule minus HBr.

Part 3: The Anchor (Carboxylic Acid)

The carboxylic acid at C1 is the stable handle used to attach this "warhead" to a drug pharmacophore.

Mechanism: Activation and Coupling

Direct reaction with amines is slow. The acid must be activated to a reactive ester.[1]

Protocol 2: NHS-Ester Activation & Amide Coupling

Objective: Link the scaffold to a primary amine-containing ligand (R-NH2).

Reagents:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-Hydroxysuccinimide).

-

Dry DMF or DCM.

Step-by-Step:

-

Activation: Dissolve this compound (1 eq) in dry DMF.

-

Addition: Add EDC (1.2 eq) and NHS (1.2 eq). Stir at RT for 2–4 hours.

-

Checkpoint: TLC should show disappearance of the starting acid. The intermediate is the NHS-ester.

-

-

Coupling: Add the amine-ligand (R-NH2, 1.0 eq) and a non-nucleophilic base (DIPEA, 2.0 eq).

-

Reaction: Stir overnight at RT.

-

Workup: Dilute with ethyl acetate, wash with 1N HCl (to remove DIPEA/EDC urea), then brine. Dry over MgSO4.

Critical Note: The bromoacetyl group is stable to EDC/NHS conditions, but avoid using primary amine bases or protic solvents that could displace the bromide during this step.

Part 4: Synthetic Utility – Heterocycle Formation

Beyond bioconjugation, this molecule is a precursor for thiazole-based inhibitors via the Hantzsch Thiazole Synthesis . This is relevant for fragment-based drug discovery (FBDD).

Reaction:

Condensation of the

Workflow Visualization:

Figure 2: Hantzsch synthesis pathway converting the linear warhead into a heterocyclic core.

Part 5: Data Summary & Safety

Physicochemical Properties Table[2][3]

| Property | Value | Implication |

| Molecular Weight | ~257.08 g/mol | Fragment-sized; good for FBDD. |

| Reactive Moiety 1 | Electrophile (Cysteine targeting). | |

| Reactive Moiety 2 | Carboxylic Acid | Nucleophile attachment point. |

| LogP (Predicted) | ~2.5 - 2.8 | Moderate lipophilicity; cell-permeable. |

| Stability | Hydrolytically unstable at pH > 8.5 | Store lyophilized at -20°C. |

Safety & Handling (E-E-A-T)

-

Lachrymator:

-haloketones are potent tear agents. Handle strictly in a fume hood. -

Skin Corrosive: Causes severe burns. Double-glove (Nitrile) is mandatory.

-

Toxicity: Alkylating agents are potential mutagens. Decontaminate glassware with 10% NaOH or sodium thiosulfate solution to quench the alkylating capability before washing.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 2: Functional Targets - Thiols).

-

Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317.

-

BenchChem. (n.d.). "Synthesis routes of 4-(2-bromoacetyl)benzoic Acid." (Technical Data Sheet).

-

Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal, 4(5), 630-640.

-

PubChem. (2025).[2] "Methyl 4-(2-bromoacetyl)benzoate Compound Summary." National Library of Medicine.

Sources

Technical Guide: Spectroscopic Characterization of 4-(Bromoacetyl)-2-methylbenzoic Acid

The following technical guide is structured to provide an authoritative, deep-dive analysis of the spectroscopic characterization of 4-(Bromoacetyl)-2-methylbenzoic acid . It moves beyond simple data listing to explain the diagnostic logic used by senior analytical scientists to validate this compound's identity and purity.

Executive Summary & Structural Logic

This compound is a critical bifunctional intermediate often employed in the synthesis of heterocycles (e.g., thiazoles, imidazoles) and as a "warhead" precursor in covalent drug discovery. Its structure contains two reactive centers: a carboxylic acid (for amide coupling/esterification) and an alpha-bromo ketone (an electrophile for alkylation).

For the analytical scientist, validating this structure requires confirming three distinct features:

-

The Halogenation State: Distinguishing the mono-bromo product from the unreacted methyl ketone and the over-brominated gem-dibromo impurity.

-

The Regiochemistry: Confirming the integrity of the 2-methylbenzoic acid scaffold.

-

The Oxidation State: Verifying the ketone and carboxylic acid functionalities.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most immediate confirmation of the bromination state due to the unique isotopic signature of bromine.

Isotopic Pattern Analysis

Bromine exists naturally as two stable isotopes,

-

Formula:

-

Molecular Weight: ~257.08 g/mol [2]

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the carboxylic acid. Positive Mode (ESI+) works but may require ammonium adducts.

| Ion Species | m/z Value | Relative Intensity | Diagnostic Significance |

| [M-H]⁻ ( | 254.9 | 100% | Monoisotopic peak. |

| [M-H]⁻ ( | 256.9 | ~98% | Confirms presence of one bromine atom. |

| [M-H]⁻ (Impurity) | 177.0 | Variable | Unreacted starting material (Des-bromo). |

Fragmentation Logic (ESI- MS/MS)

Fragmentation typically involves the loss of the labile bromine and the carboxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for assessing purity, particularly for quantifying the "Gem-Dibromo" and "Des-Bromo" impurities which are common in alpha-bromination reactions.

1H NMR Data (400 MHz, DMSO-d6)

Solvent Choice: DMSO-d6 is essential to visualize the carboxylic acid proton and prevent aggregation. CDCl3 is acceptable but the acid proton may be broad or invisible.

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| COOH | 13.10 | Broad Singlet | 1H | Acidic proton. Disappears with |

| Ar-H (6) | 7.95 | Doublet ( | 1H | Ortho to acid; deshielded by COOH anisotropy. |

| Ar-H (3) | 7.85 | Singlet (fine split) | 1H | Ortho to ketone, meta to acid. |

| Ar-H (5) | 7.80 | Doublet of Doublets | 1H | Meta to acid, ortho to ketone. |

| CO-CH₂-Br | 4.85 - 4.95 | Singlet | 2H | Critical Diagnostic. Shifts downfield from ~2.6 ppm (methyl ketone) due to Br electronegativity. |

| Ar-CH₃ | 2.55 | Singlet | 3H | Benzylic methyl group. |

Impurity Profiling via 1H NMR

A common synthesis pitfall is over-bromination. The senior scientist uses the aliphatic region to check reaction progress.

-

Starting Material (Methyl Ketone): Look for a singlet at

2.60 ppm . -

Product (Mono-Bromo): Look for the singlet at

4.90 ppm . -

Impurity (Gem-Dibromo): Look for a methine singlet shifted further downfield at

~6.5 - 6.8 ppm .

Infrared (IR) Spectroscopy

IR is less specific for structure but excellent for confirming functional groups and solid-state form (polymorphs).

Method: ATR (Attenuated Total Reflectance) on solid powder.

| Functional Group | Wavenumber ( | Description |

| O-H Stretch | 2800 - 3200 | Broad, jagged absorption characteristic of carboxylic acid dimers. |

| C=O (Ketone) | 1695 - 1705 | The alpha-bromine atom shifts the ketone frequency higher (inductive effect) compared to the non-brominated precursor (~1680). |

| C=O (Acid) | 1680 - 1690 | Often overlaps with the ketone band, creating a broadened or split carbonyl region. |

| C=C (Aromatic) | 1580, 1450 | Standard aromatic ring breathing modes. |

| C-Br Stretch | 600 - 700 | Strong bands in the fingerprint region. |

Experimental Protocol: Sample Preparation

To ensure data integrity described above, follow these preparation standards.

NMR Sample Prep

-

Mass: Weigh 5-10 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Note: Do not use

if you need to quantify the acid proton, as exchange broadening or dimerization can obscure the signal.

-

-

Filtration: If the solution is cloudy (presence of inorganic salts from the bromination quench), filter through a cotton plug in a glass pipette.

HPLC-MS Preparation

-

Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.[3]

-

Concentration: 0.1 mg/mL.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

-

Gradient: 5% to 95% Acetonitrile over 5 minutes. The bromo-ketone is relatively non-polar and will elute later than the starting material.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99570, 4-Bromo-2-methylbenzoic acid (Precursor Data). Retrieved from [Link]

Sources

Potential hazards and safety precautions for handling 4-(Bromoacetyl)-2-methylbenzoic acid.

CAS: 110544-97-3

Chemical Class:

Part 1: Executive Summary & Hazard Architecture

This guide defines the operational safety envelope for 4-(Bromoacetyl)-2-methylbenzoic acid , a highly reactive intermediate used frequently in the synthesis of isoindolinone-based kinase inhibitors and veterinary ectoparasiticides (e.g., Fluralaner analogs).

Unlike standard organic acids, this compound possesses a "dual-warhead" motif:

-

The

-Bromoacetyl Group: A potent electrophile capable of rapid alkylation of cysteine residues in proteins. This mechanism underpins its lachrymatory properties (activation of TRPA1 ion channels) and potential genotoxicity. -

The Benzoic Acid Moiety: Contributes to significant acidity, enhancing tissue corrosivity upon contact.

Critical Warning: Treat this compound as a Severe Lachrymator and Skin Corrosive . Inhalation of dust or vapors can cause immediate, debilitating respiratory distress.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

To handle this compound safely, researchers must adopt a "Barrier Strategy" that prioritizes containment over personal protection.

The Containment Hierarchy

| Control Level | Requirement | Scientific Rationale |

| Primary | Chemical Fume Hood (Certified) | The high vapor pressure of the |

| Secondary | Vented Balance Enclosure | Weighing is the highest-risk operation. Static charge can disperse micro-particles. Never weigh on an open bench. |

| Tertiary | Dedicated Waste Stream | Quench waste streams immediately; do not mix active alkylators with general organic waste. |

PPE Matrix: The "Double-Shell" Protocol

Standard nitrile gloves provide insufficient breakthrough time for dissolved

-

Hand Protection:

-

Inner Layer: 4 mil Nitrile (Inspection/Dexterity).

-

Outer Layer:Silver Shield® (Laminate) or 8 mil Extended Cuff Nitrile.

-

Protocol: "Change-on-Splash" is mandatory. If the outer glove is compromised, immediately doff, wash hands, and reglove.

-

-

Eye/Face Protection: Chemical splash goggles (ANSI Z87.1) are non-negotiable. A face shield is required during synthesis scale-up (>5g) or liquid handling.

-

Respiratory: If weighing outside a vented enclosure is unavoidable (not recommended), a powered air-purifying respirator (PAPR) with organic vapor/acid gas cartridges (OV/AG) and P100 filters is required.

Part 3: Operational Protocol (Synthesis & Handling)

Workflow Visualization: Safe Weighing & Transfer

The following diagram outlines the "Closed-Loop" transfer method to minimize aerosolization.

Figure 1: Closed-loop weighing workflow to prevent lachrymator dust dispersion.

Reaction Setup & Quenching

Causality: The reaction of this compound often involves nucleophilic substitution. Unreacted starting material remains a potent hazard.

-

Solvent Selection: Avoid highly volatile solvents (e.g., DCM) if possible; they co-evaporate with the lachrymator. Use MeCN or DMF where feasible.

-

Temperature Control: High temperatures increase vapor pressure. Use a reflux condenser with a scrubber trap (NaOH or Thiosulfate) if heating is required.

-

In-Situ Quenching: Upon reaction completion, treat the mixture with an aqueous solution of 10% Sodium Thiosulfate (

) or Sodium Bisulfite .-

Mechanism:[1] The thiosulfate nucleophile attacks the

-carbon, displacing the bromide and forming a non-volatile, water-soluble Bunte salt. -

Reaction:

-

Part 4: Emergency Response & Decontamination

Spill Response Decision Tree

Do not treat this as a standard acid spill. Water alone will hydrolyze the compound, releasing Hydrogen Bromide (HBr) gas, adding an inhalation hazard.

Figure 2: Specific spill response protocol avoiding HBr generation.

First Aid Measures

-

Eye Contact: Immediate irrigation for 15 minutes minimum .[2][3][4] The lachrymatory effect causes blepharospasm (involuntary closing of eyelids); manual retraction of eyelids is necessary.

-

Skin Contact: Wash with soap and water.[3][5][6][7] Do not use ethanol or acetone, as these solvents can enhance skin permeation of the alkylating agent.

-

Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization), seek medical support. Corticosteroids may be indicated (medical professional discretion).

Part 5: Waste Management

Self-Validating Disposal System: Never dispose of the active bromide in general trash or aqueous waste without chemical deactivation.

-

Segregation: Collect all solid waste (weigh boats, gloves, paper towels) in a dedicated "Lachrymator Solids" bag.

-

Chemical Deactivation:

-

Prepare a "Quench Pot": 10% Sodium Thiosulfate + 5% Sodium Carbonate in water.

-

Immerse contaminated glassware and tools in this bath for 24 hours before washing.

-

-

Labeling: Waste containers must be clearly labeled: "CONTAINS ALKYLATING AGENT - DEACTIVATED" (if quenched) or "HIGH HAZARD: LACHRYMATOR" (if active).

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217349 (Methyl 4-(bromoacetyl)benzoate). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

The Bromoacetyl Motif: Mechanistic Principles and Applications in Chemical Biology

Introduction: The Electrophilic Engine

The bromoacetyl group (

While often overshadowed by the faster kinetics of maleimides or the "tunability" of acrylamides, the bromoacetyl group offers a unique distinct advantage: irreversibility combined with bond stability. Once a thioether bond is formed with a bromoacetyl group, it is chemically robust, effectively immune to the retro-Michael addition that plagues maleimide conjugates in plasma.

Mechanistic Core: The S\textsubscript{N}2 Displacement

The reaction is driven by the attack of a nucleophile (Nu:) on the

-

Orbital Interaction: The Highest Occupied Molecular Orbital (HOMO) of the nucleophile attacks the Lowest Unoccupied Molecular Orbital (LUMO), which is the

antibonding orbital of the C-Br bond. -

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and leaving group are aligned 180° apart (backside attack).

-

Leaving Group Ability: Bromide is a competent leaving group (

of HBr

Chemoselectivity and Kinetics[1][2][3]

The utility of the bromoacetyl group hinges on its chemoselectivity, which is strictly governed by pH and the hardness/softness of the nucleophile.

The Selectivity Hierarchy

In aqueous buffers, the reactivity order is generally:

Thiol (Cys) > Imidazole (His) > Amine (

However, this hierarchy is heavily pH-dependent.

The pH-Selectivity Paradox

Researchers often face a trade-off between reaction rate and selectivity.

-

At pH 6.5 - 7.0:

-

Maleimides react rapidly (

) and selectively with thiols. -

Bromoacetamides react sluggishly with thiols. The thiol is protonated (neutral SH), which is a poor nucleophile for S\textsubscript{N}2 displacement compared to the thiolate anion (S

).

-

-

At pH 8.0 - 9.0:

-

The thiol is deprotonated (

), drastically increasing nucleophilicity. Bromoacetyl reaction rates become practical. -

Risk: At this pH, lysine

-amines (

-

Key Insight: Unlike iodoacetamide, which is non-selective at high pH, bromoacetamide retains a degree of preference for thiols over amines due to the "soft" nature of the C-Br bond, but strict pH control (pH 8.0–8.5) is required to minimize Lys modification.

Comparative Reactivity Table

| Electrophile | Mechanism | Cys Reactivity ( | Stability of Bond | Photostability |

| Maleimide | Michael Addition | Very Fast ( | Low (Retro-Michael exchange) | High |

| Iodoacetyl | S\textsubscript{N}2 | Fast | High | Low (Photolabile) |

| Bromoacetyl | S\textsubscript{N}2 | Moderate | Very High | High |

| Chloroacetyl | S\textsubscript{N}2 | Slow | Very High | High |

| Acrylamide | Michael Addition | Tunable (Slow to Fast) | High (Irreversible) | High |

Experimental Protocols

Synthesis of N-Bromoacetyl Peptides

Objective: Introduce a bromoacetyl handle at the N-terminus of a solid-phase bound peptide.

Reagents:

-

Bromoacetic acid (10 eq)

-

Diisopropylcarbodiimide (DIC) (5 eq)

-

Dichloromethane (DCM) / Dimethylformamide (DMF)

Protocol:

-

Pre-activation: Dissolve bromoacetic acid in minimal DCM. Add DIC and stir for 10 min to form the symmetric anhydride. Note: Avoid HBTU/HATU as the uronium salts can react with the bromide.

-

Coupling: Add the anhydride mixture to the resin-bound peptide (N-terminal Fmoc removed). Shake for 30–60 minutes.

-

Washing: Wash resin extensively with DMF and DCM.

-

Cleavage: Cleave peptide using standard TFA cocktails. Crucial: Do not use thiols (EDT, DTT) in the cleavage cocktail, as they will react with the bromoacetyl group immediately. Use triisopropylsilane (TIPS) as a scavenger.

Site-Specific Conjugation to Cysteine

Objective: Conjugate a bromoacetyl-ligand to a protein cysteine.[1]

Protocol:

-

Buffer Preparation: Prepare 50 mM Tris-HCl or HEPES, pH 8.0–8.5. Include 1–5 mM EDTA to chelate metals that might catalyze oxidation.

-

Reduction: If the protein cysteines are oxidized, treat with TCEP (1.5 eq per thiol) for 30 min. Note: TCEP is compatible with bromoacetyls, whereas DTT must be removed.

-

Reaction: Add the bromoacetyl reagent (1.1 – 1.5 equivalents per thiol). Dissolve reagent in DMSO if necessary (keep final DMSO < 5%).

-

Incubation: Incubate at Room Temperature for 2–4 hours in the dark (standard precaution).

-

Quenching: Add excess thiol (e.g.,

-mercaptoethanol) to quench unreacted bromoacetyl groups. -

Purification: Desalt via size-exclusion chromatography or dialysis.

Advanced Applications

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker is not just a bridge; it determines physicochemical properties.[2] The N-Bromoacetyl-

-

Stability: Unlike ester linkers which are hydrolyzed by plasma esterases, the amide bonds formed by bromoacetyl precursors are metabolically stable.

-

Synthesis: The bromoacetyl group allows for the modular attachment of E3 ligase ligands (e.g., Thalidomide derivatives) via a simple displacement reaction.

Covalent Probes & Inhibitors

While acrylamides dominate the "Targeted Covalent Inhibitor" (TCI) landscape (e.g., Ibrutinib), bromoacetyls are vital in chemoproteomics .

-

Activity-Based Protein Profiling (ABPP): Bromoacetyl probes are used to map "hyper-reactive" cysteines across the proteome. Because they are less selective than acrylamides, they can identify a broader range of nucleophilic sites, which are then refined into specific inhibitors using "warhead tuning" (switching Br to Cl or Acrylamide).

Troubleshooting & Side Reactions

Hydrolysis

In aqueous media, hydroxide ions (

-

Mechanism: S\textsubscript{N}2 displacement of Br by OH, forming a glycolic acid derivative (

-hydroxyacetyl). -

Mitigation: Use high concentrations of the nucleophile (pseudo-first-order kinetics) to outcompete water. Avoid pH > 9.5 where hydroxide concentration becomes significant.

Intramolecular Cyclization

When synthesizing bromoacetyl-peptides, a common side reaction is the attack of the N-terminal bromoacetyl group by a downstream nucleophile within the same peptide (e.g., a Histidine or Lysine side chain) during the cleavage step or upon dissolving in buffer.

-

Diagnosis: Mass spectrometry shows a mass of [M-HBr], indicating loss of HBr and ring formation.

-

Prevention: Perform conjugation immediately after cleavage, or keep the pH low (< 5) until the external target is added.

References

-

Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols. Bioconjugate Chemistry. [Link]

-

Synthesis and Use of a New Bromoacetyl-Derivatized Heterotrifunctional Amino Acid. Bioconjugate Chemistry. [Link]

-

Fast Cysteine Bioconjugation Chemistry. Gels (MDPI). [Link]

-

Covalent inhibitors: a rational approach to drug discovery. MedChemComm. [Link]

-

Bromopyridazinedione-mediated protein and peptide bioconjugation. Chemical Science. [Link]

Sources

Introduction to the applications of alpha-halo ketones in biochemistry.

The Strategic Utility of -Halo Ketones in Chemical Biology

From Active Site Mapping to Covalent Lead Discovery

Executive Summary

While their clinical utility is often limited by metabolic toxicity (genotoxicity and fluoroacetate release), their value as chemical probes is unmatched. They serve as the structural basis for Activity-Based Protein Profiling (ABPP), enabling the global mapping of protease activity in complex proteomes. This guide details their mechanism, synthesis, and application in modern drug discovery workflows.

Part 1: Mechanistic Foundations

The Electrophilic Warhead

The reactivity of

-

The Halogen Effect: The leaving group ability dictates reactivity.

-

Iodo (

): Highest reactivity; often too non-specific for biological use. -

Bromo (

): High reactivity; standard for synthetic intermediates. -

Chloro (

): Moderate reactivity; ideal for biological probes (e.g., TPCK, TLCK) as it requires precise alignment within an active site to react. -

Fluoro (

): Unique properties. The

-

Mechanism of Action: Serine vs. Cysteine Proteases

The specificity of

-

Serine Proteases (e.g., Chymotrypsin): The active site Histidine (His-57) acts as the nucleophile, displacing the halogen. This locks the enzyme in an inactive state.

-

Cysteine Proteases (e.g., Caspases, Cathepsins): The active site Thiolate (

) attacks the

Figure 1: General mechanism of enzyme inactivation by

Part 2: The Classic Era – Protease Control (TPCK & TLCK)

Before the advent of modern mass spectrometry,

TPCK and TLCK: A Comparative Analysis

These two compounds are often used to cross-inhibit contaminating activity in trypsin/chymotrypsin preparations.

| Feature | TPCK (Tosyl phenylalanyl chloromethyl ketone) | TLCK (Tosyl lysyl chloromethyl ketone) |

| Primary Target | Chymotrypsin | Trypsin |

| Recognition Motif | Phenylalanine (Aromatic/Hydrophobic) | Lysine (Basic/Positively Charged) |

| Target Residue | Histidine-57 (Active Site) | Histidine-57 (Active Site) |

| Mechanism | Alkylation (Irreversible) | Alkylation (Irreversible) |

| Primary Utility | Treating Trypsin to remove chymotryptic activity. | Treating Chymotrypsin to remove tryptic activity. |

| Solubility | Methanol, Ethanol (Low water solubility) | Water, Acidic Buffer (1 mM HCl) |

Critical Insight: The selectivity is driven entirely by the side chain (Phe vs. Lys). The warhead (chloromethyl ketone) is identical. This proves that the warhead alone is not responsible for specificity; the non-covalent binding affinity (

) dictates the rate of inactivation ().

Part 3: Modern Applications – Covalent Probes & Drug Discovery[1]

Activity-Based Protein Profiling (ABPP)

In modern chemical biology,

-

Structure: [Reporter Tag (Biotin/Fluorophore)] — [Linker] — [Peptide Sequence] — [FMK Warhead].

-

Workflow:

-

Probe Incubation: The FMK probe reacts with active cysteine proteases (e.g., Caspases) in a cell lysate.

-

Click Chemistry: If the probe is an alkyne-FMK, it is conjugated to a reporter via CuAAC.

-

Enrichment: Streptavidin pull-down of biotinylated proteins.

-

Analysis: LC-MS/MS identifies the specific proteases active in the sample.

-

The "Fluoroacetate Problem" in Drug Development

While Peptidyl-FMKs (e.g., Z-VAD-FMK) are potent inhibitors in vitro, they rarely succeed as oral drugs.

-

Metabolic Liability: The metabolism of the fluoromethyl group can release fluoroacetate .[1][2][3]

-

Toxicity: Fluoroacetate is converted to fluorocitrate, a suicide inhibitor of aconitase, halting the Krebs cycle (lethal toxicity).

-

Current Status: They are primarily used as leads to validate a target or as topical/local agents where systemic absorption is minimized.

Figure 2: Activity-Based Protein Profiling (ABPP) workflow using FMK probes to map protease activity.

Part 4: Experimental Protocols

Protocol A: Synthesis of -Bromo Ketones

A general method for converting a ketone to an

Reagents: Ketone substrate, N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (pTsOH), Acetonitrile (MeCN).

-

Dissolution: Dissolve the ketone (1.0 equiv) in MeCN (0.5 M concentration).

-

Activation: Add pTsOH (0.1 equiv) to catalyze enol formation.

-

Bromination: Add NBS (1.05 equiv) portion-wise over 15 minutes.

-

Note: The reaction mixture may turn orange/red initially and fade as NBS is consumed.

-

-

Reflux: Heat to 60-80°C for 1-4 hours. Monitor by TLC (loss of starting ketone).

-

Workup: Cool to RT. Remove solvent in vacuo. Redissolve in diethyl ether, wash with water and brine. Dry over

. -

Purification: Flash chromatography (Silica gel). Caution:

-Halo ketones are unstable on silica; elute quickly.

Protocol B: Active Site Labeling of Chymotrypsin with TPCK

Standard assay to verify inhibition or prepare TPCK-treated enzymes.

Reagents:

- -Chymotrypsin (bovine).

-

TPCK (dissolved in Methanol at 10 mg/mL).

-

Reaction Buffer: 100 mM Tris-HCl, 10 mM

, pH 7.0.

Procedure:

-

Enzyme Prep: Dissolve Chymotrypsin in Reaction Buffer to a concentration of 1-5 mg/mL.

-

Inhibitor Addition: Add TPCK solution to the enzyme.[4]

-

Molar Ratio: Use a 10-fold molar excess of TPCK over the enzyme (e.g., Enzyme:TPCK = 1:10).

-

Solvent Limit: Ensure methanol concentration does not exceed 5% (v/v) to prevent denaturation.

-

-

Incubation: Incubate at room temperature (25°C) for 4 to 12 hours.

-

Validation: Aliquot every hour to test residual activity using a chromogenic substrate (e.g., Suc-AAPF-pNA).

-

-

Quenching:

-

Method A (For use): Dialyze exhaustively against 1 mM HCl at 4°C to remove unreacted TPCK.

-

Method B (For analysis): Add TFA to 1% final concentration to precipitate protein for Mass Spec.

-

Part 5: Safety & Stability

Lachrymator Warning

lachrymators-

Engineering Controls: ALWAYS handle in a functioning fume hood.

-

PPE: Wear double nitrile gloves and safety goggles.

-

Spills: Neutralize with a solution of dilute ammonia or sodium thiosulfate (reacts with the alkyl halide).

Stability

-

Light Sensitivity: Store protected from light (amber vials).

-

Thermal Instability: Store at -20°C. They are prone to elimination reactions (forming

-unsaturated ketones) or hydrolysis in aqueous buffers at high pH (>8.5).

References

-

Sigal, E. et al. (1983). "The amino-terminal residues of bovine alpha-chymotrypsin." Methods in Enzymology.

-

Powers, J. C. et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews.

-

Rasnick, D. (1985). "Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B." Analytical Biochemistry.

-

Berger, A. B. et al. (2004). "Activity-based protein profiling: applications to biomarker discovery, in vivo imaging, and drug discovery." American Journal of Pharmacogenomics.

-

Citarella, A. & Micale, N. (2020).[5] "Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry." Molecules.

Sources

- 1. Peptidyl Fluoromethyl Ketones | Encyclopedia MDPI [encyclopedia.pub]

- 2. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03046A [pubs.rsc.org]

- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. semanticscholar.org [semanticscholar.org]

Methodological & Application

Protocol for using 4-(Bromoacetyl)-2-methylbenzoic acid in protein cross-linking.

This Application Note and Protocol details the use of 4-(Bromoacetyl)-2-methylbenzoic acid as a high-stability heterobifunctional cross-linker.

Application Note: High-Stability Thiol-Amine Conjugation

Molecule: this compound Primary Application: Antibody-Drug Conjugates (ADCs), Immunogen preparation, and irreversible Protein-Protein Cross-linking.

Scientific Rationale & Mechanism

In the landscape of bioconjugation, This compound represents a strategic alternative to classical maleimide-based linkers. While maleimides react rapidly with thiols, the resulting thiosuccinimide ring is susceptible to a retro-Michael addition reaction in plasma, leading to premature linker cleavage and payload loss (drug de-conjugation).

This linker addresses two critical instability vectors:

-

Thioether Stability (The Bromoacetyl Advantage): The bromoacetyl moiety reacts with sulfhydryls (-SH) via an irreversible

nucleophilic substitution. The resulting thioether bond is physiologically stable and immune to the retro-Michael pathway, significantly increasing the half-life of the conjugate in circulation. -

Steric Shielding (The ortho-Methyl Advantage): The methyl group at the C2 position (ortho to the carboxylic acid) provides steric hindrance. When the carboxylic acid is coupled to an amine (forming an amide) or an alcohol (forming an ester), this steric bulk protects the linkage from enzymatic hydrolysis (proteases/esterases), a common failure point in in vivo drug delivery.

Chemical Workflow & Diagram

The conjugation protocol follows a two-phase logic:

-

Phase A (Amine Targeting): Activation of the carboxylic acid to an NHS-ester, followed by coupling to a primary amine (e.g., a lysine on a carrier protein or an amine-functionalized payload).

-

Phase B (Thiol Targeting): Reaction of the bromoacetyl handle with a reduced sulfhydryl group on the target protein (e.g., an antibody hinge cysteine).

Caption: Two-phase conjugation workflow. Phase A stabilizes the amine linkage via steric hindrance; Phase B forms an irreversible thioether.

Protocol: Step-by-Step Conjugation

Phase 1: Linker Activation & Amine Coupling

Objective: Convert the carboxylic acid to an amine-reactive NHS-ester and couple it to Molecule A (e.g., a drug payload or carrier).

Reagents:

-

Linker: this compound (dissolved in dry DMSO or DMF).

-

Activation Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Buffer: MES Buffer (100 mM, pH 5.0–6.0) for activation; PBS (pH 7.2) for coupling.[1][2][3][4][5]

Procedure:

-

Solubilization: Dissolve 10 mg of the linker in 1 mL of dry DMSO.

-

Activation: Add EDC (1.5 molar eq.) and NHS (1.5 molar eq.) to the linker solution.

-

Critical Insight: Perform this activation in a non-amine buffer (like MES) or organic solvent. Phosphate buffers can precipitate EDC byproducts.

-

Incubation: React for 30–60 minutes at Room Temperature (RT).

-

-

Coupling (Molecule A): Add the activated mixture to Molecule A (containing primary amines) in PBS (pH 7.2).

-

Ratio: Use a 10–20 fold molar excess of linker if Molecule A is a protein to ensure saturation.[1]

-

Incubation: 2 hours at RT or overnight at 4°C.

-

-

Purification 1: Remove excess EDC and unreacted linker via Desalting Column (e.g., Zeba Spin) or Dialysis against PBS + 5 mM EDTA.

-

Why EDTA? Prevents metal-catalyzed oxidation of the bromoacetyl group or thiols in the next step.

-

Phase 2: Thiol Conjugation

Objective: React the bromoacetyl-functionalized Molecule A with the sulfhydryl groups of Protein B (e.g., Antibody).

Reagents:

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[1]

-

Conjugation Buffer: Borate or Phosphate buffer, pH 8.0–8.5, 5-10 mM EDTA.

Procedure:

-

Protein Preparation: If Protein B does not have free thiols, reduce inter-chain disulfides using TCEP (2–3 molar eq. per disulfide) for 30 mins at RT.

-

Note: TCEP is preferred over DTT as it does not require removal before conjugation (unlike DTT, which contains thiols that compete for the linker).

-

-

pH Adjustment: Adjust the protein solution to pH 8.0–8.5 .

-

Causality: Unlike maleimides (reactive at pH 6.5), bromoacetyl groups require a slightly more basic pH to deprotonate the cysteine thiol to a thiolate anion (

), which is the necessary nucleophile for the

-

-

Conjugation Reaction: Mix the purified "Linker-Molecule A" from Phase 1 with the reduced Protein B.

-

Stoichiometry: Typically 5–10 fold molar excess of Linker-Molecule A over Protein B.

-

Conditions: Incubate for 4–8 hours at 4°C or 2 hours at RT in the dark (protect from light to prevent halide degradation).

-

-

Quenching: Add Cysteine or Mercaptoethanol (excess) to quench any remaining bromoacetyl groups. Incubate for 15 mins.

-

Final Purification: Size Exclusion Chromatography (SEC) or dialysis to remove small molecule byproducts.

Quality Control & Validation

Every protocol must be self-validating. Use the following checkpoints:

| QC Checkpoint | Method | Acceptance Criteria |

| Free Thiol Quantification | Ellman’s Reagent (DTNB) | Pre-Conjugation: High absorbance at 412 nm (free -SH).Post-Conjugation: >90% reduction in absorbance (indicating successful alkylation). |

| Molecular Weight Shift | SDS-PAGE / Mass Spec | Distinct shift in MW corresponding to the Linker + Molecule A mass. |

| Aggregate Analysis | SEC-HPLC | Monomer purity >95%. Bromoacetyls are hydrophobic; excessive labeling can cause aggregation. |

Troubleshooting Guide

-

Issue: Low Conjugation Efficiency.

-

Issue: Precipitation.

-

Cause: The linker is hydrophobic.

-

Fix: Ensure the final organic solvent (DMSO) concentration in the protein mixture is <10% (v/v).[1] Add the linker slowly while vortexing.

-

-

Issue: Non-Specific Binding.

-

Cause: Reaction time too long at high pH (can lead to amine modification).

-

Fix: Do not exceed pH 9.0. Limit reaction time to 2-3 hours at RT.

-

References

-

BenchChem. (2025).[1][6][7] Application of 4-(Bromomethyl)benzoic Acid in Bioconjugation Techniques. Link

-

National Institutes of Health (NIH). (2025). The medicinal chemistry evolution of antibody–drug conjugates. PMC - NIH. Link

-

ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols. Link

-

MedChemExpress. (2025). 4-Bromo-2-methylbenzoic acid Product Information. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. korambiotech.com [korambiotech.com]

- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fgsc.net [fgsc.net]

- 5. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: A Step-by-Step Guide for Labeling Cysteine Residues with 4-(Bromoacetyl)-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision Targeting of Cysteine Residues

In the landscape of bioconjugation, the selective modification of proteins is paramount for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic tools. Among the proteinogenic amino acids, cysteine, with its unique sulfhydryl group, offers a prime target for site-specific labeling due to its relatively low abundance and high nucleophilicity. This allows for the precise introduction of probes, drugs, or other moieties.

This guide provides a comprehensive, step-by-step protocol for the covalent labeling of cysteine residues in proteins using 4-(Bromoacetyl)-2-methylbenzoic acid. This reagent belongs to the class of haloacetyl compounds, which are effective and specific alkylating agents for thiol groups under controlled pH conditions. The bromoacetyl group reacts with the deprotonated thiolate anion of a cysteine residue in a nucleophilic substitution reaction, forming a stable thioether bond. The inclusion of a methylbenzoic acid moiety can be useful for altering the physicochemical properties of the labeled protein or for subsequent conjugation steps.

This document is designed to provide both the practical steps for performing the labeling reaction and the underlying scientific principles that govern each step, ensuring a thorough understanding and successful experimental outcomes.

Reaction Mechanism: Covalent Modification of Cysteine

The labeling reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The deprotonated sulfhydryl group (thiolate) of the cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon of the bromoacetyl group on this compound. This results in the formation of a stable thioether linkage and the displacement of the bromide ion.

Caption: Reaction of this compound with a cysteine residue.

Experimental Workflow Overview

The overall process for labeling a protein with this compound involves several key stages, from initial protein preparation to the final analysis of the labeled product.

Caption: Experimental workflow for cysteine labeling.

Materials and Reagents

| Reagent | Supplier | Purpose |

| This compound | Various | Cysteine-reactive labeling reagent |

| Protein of Interest (with Cys) | - | The protein to be labeled |

| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent (phosphine-based) |

| Dithiothreitol (DTT) | Various | Reducing agent (thiol-based) |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | Buffer for protein handling and dialysis |

| Tris Buffer, pH 8.0-8.5 | Various | Reaction buffer for labeling |

| L-Cysteine or 2-Mercaptoethanol | Various | Quenching agents |

| Dimethyl sulfoxide (DMSO) | Various | Solvent for labeling reagent stock |

| Desalting Columns (e.g., PD-10) | Various | Purification of labeled protein |

| Mass Spectrometer (e.g., ESI-MS) | - | Characterization of labeling |

| SDS-PAGE reagents | Various | Analysis of protein labeling |

Detailed Step-by-Step Protocol

Part 1: Protein Preparation and Reduction

Rationale: The sulfhydryl group of cysteine must be in its reduced form to be reactive. Disulfide bonds within or between protein molecules must be cleaved. It is crucial to use a reducing agent that will not interfere with the subsequent labeling reaction. TCEP is often preferred as it is a non-thiol-based reducing agent and does not react with bromoacetyl groups. If DTT is used, it must be completely removed before adding the labeling reagent.

Procedure:

-

Dissolve the Protein: Prepare a solution of your protein of interest in a suitable buffer, such as PBS, at a concentration of 1-10 mg/mL.

-

Reduction of Disulfides:

-

Using TCEP (Recommended): Add TCEP to the protein solution to a final concentration of 1-5 mM. Incubate for 1 hour at room temperature.

-

Using DTT: Add DTT to a final concentration of 5-10 mM and incubate for 1 hour at 37°C. Crucially, DTT must be removed before proceeding. This can be achieved by buffer exchange using a desalting column or dialysis against a DTT-free buffer.

-

-

Buffer Exchange (if necessary): If the protein buffer contains primary amines (like Tris) or other nucleophiles that could react with the labeling reagent, or if DTT was used for reduction, exchange the protein into the reaction buffer (e.g., 50 mM Tris, pH 8.0-8.5, 150 mM NaCl) using a desalting column or dialysis.

Part 2: Preparation of the Labeling Reagent Stock Solution

Rationale: this compound is typically a solid that needs to be dissolved in an organic solvent before being added to the aqueous protein solution to prevent precipitation.

Procedure:

-

Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Part 3: The Labeling Reaction

Rationale: The reaction between the bromoacetyl group and the cysteine thiol is most efficient at a slightly alkaline pH (7.5-8.5), where the sulfhydryl group is more likely to be in its deprotonated, nucleophilic thiolate form.[1] The molar excess of the labeling reagent and the incubation time are critical parameters that may need to be optimized for each specific protein.

Procedure:

-

Initiate the Reaction: Add the desired molar excess of the this compound stock solution to the reduced protein solution. A starting point is a 10- to 20-fold molar excess of the reagent over the protein.[2]

-

Incubation: Incubate the reaction mixture for 90 minutes to 2 hours at room temperature with gentle stirring or rocking, protected from light.

-

Optimization: The optimal molar excess, incubation time, and temperature may vary depending on the reactivity of the specific cysteine residue. It is advisable to perform pilot experiments with varying conditions.

Part 4: Quenching the Reaction

Rationale: It is essential to stop the labeling reaction by adding a small molecule with a free thiol group. This will react with any excess this compound, preventing non-specific labeling of other residues over longer incubation times.

Procedure:

-

Add a quenching agent such as L-cysteine or 2-mercaptoethanol to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature.

Part 5: Purification of the Labeled Protein

Rationale: Removal of the unreacted labeling reagent and the quenching agent is crucial for downstream applications.

Procedure:

-

Desalting/Buffer Exchange: Use a desalting column (e.g., PD-10) to separate the labeled protein from the excess small molecules. Elute with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Dialysis: Alternatively, dialyze the reaction mixture against a large volume of storage buffer, with several buffer changes.

-

Chromatography (Optional): For higher purity, techniques like size-exclusion chromatography (SEC) or affinity chromatography (if the protein has a tag) can be employed.

Part 6: Characterization and Analysis

Rationale: It is important to confirm the successful labeling of the protein and to determine the extent of modification.

Procedure:

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique to determine the molecular weight of the labeled protein. An increase in mass corresponding to the addition of the this compound moiety confirms successful labeling.

-

SDS-PAGE: Analyze the labeled protein by SDS-PAGE. While a significant shift in mobility may not always be observed, it can help to assess the purity of the protein after the labeling and purification steps.

-

UV-Vis Spectroscopy: If the labeling reagent introduces a chromophore, changes in the UV-Vis spectrum can be used to quantify the degree of labeling.

-

Ellman's Test: This assay can be used to quantify the number of free sulfhydryl groups remaining after the labeling reaction, thereby providing an indirect measure of labeling efficiency.[3][4]

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Labeling | - Incomplete reduction of cysteines.- Cysteine residue is not solvent-accessible.- Incorrect pH of the reaction buffer.- Degradation of the labeling reagent. | - Ensure complete reduction with TCEP or thorough removal of DTT.- Consider denaturing conditions for labeling if the native structure is not required.- Verify the pH of the reaction buffer is between 7.5 and 8.5.- Use a fresh stock of the labeling reagent. |

| Non-specific Labeling | - Reaction pH is too high, leading to reaction with other nucleophilic residues like lysine.- Prolonged incubation time. | - Lower the reaction pH to around 7.5.- Reduce the incubation time and/or the molar excess of the labeling reagent. |

| Protein Precipitation | - High concentration of organic solvent (DMSO).- The label alters the protein's solubility.- Over-labeling of the protein. | - Keep the final DMSO concentration below 5-10% (v/v).- Perform the reaction at a lower protein concentration.- Reduce the molar excess of the labeling reagent. |

References

-

Briand, J. P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(2), 237-245. [Link]

- Google Patents. (Year). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Kim, Y. I., et al. (2009). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 20(8), 1564-1569. [Link]

-

ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [Link]

-

García-Sáez, A. J., et al. (2019). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Methods, 161, 58-67. [Link]

-

LUMICKS. (n.d.). Protein labeling and tethering kit (cysteine) Protocol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

Application Note: High-Stability ADC Generation Using 4-(Bromoacetyl)-2-methylbenzoic Acid

Executive Summary & Mechanism of Action

The Challenge: Maleimide Instability

For decades, maleimide-based conjugation has been the industry standard for cysteine-linked Antibody-Drug Conjugates (ADCs). However, maleimide-thiol adducts are susceptible to the retro-Michael reaction in physiological conditions. This reversibility leads to "linker exchange" with serum albumin, causing premature drug release, reduced efficacy, and off-target toxicity.

The Solution: The Bromoacetyl-Benzoate Platform

4-(Bromoacetyl)-2-methylbenzoic acid offers a superior alternative by forming a stable, irreversible thioether bond via nucleophilic substitution (

-

Irreversibility: unlike the succinimide ring formed by maleimides, the thioether bond formed by bromoacetamide displacement cannot undergo retro-addition.

-

Steric Modulation (The "2-Methyl" Advantage): The methyl group at the ortho position of the benzoic acid core provides critical steric bulk. This restricts rotation around the amide/ester linkage formed at the carboxyl terminus, protecting the payload linkage from enzymatic hydrolysis and improving the overall stability of the ADC catabolites.

Chemical Mechanism

The reaction proceeds via an

Figure 1: Mechanism of irreversible thioether formation between mAb cysteine and bromoacetyl linker.

Experimental Workflow Overview

The generation of an ADC using this linker involves two distinct phases:

-

Linker-Payload Synthesis: Activation of the benzoic acid moiety to attach the cytotoxic payload.

-

Bioconjugation: Reduction of the antibody followed by alkylation with the Linker-Payload.

Figure 2: Integrated workflow for Bromoacetyl-Benzoate ADC production.

Detailed Protocols

Phase 1: Linker-Payload Synthesis (Guideline)

Note: The specific chemistry depends on your payload's functional group. This protocol assumes an amine-functionalized payload (e.g., Val-Cit-PAB-MMAE).

Reagents:

-

This compound (1 eq)

-

N-Hydroxysuccinimide (NHS) (1.2 eq)

-

EDC-HCl (1.5 eq)

-

Anhydrous DMF or DMSO

Procedure:

-

Dissolve this compound in anhydrous DMF.

-

Add NHS and EDC-HCl. Stir at Room Temperature (RT) for 2–4 hours to generate the active NHS-ester.

-

Add the amine-containing payload (0.9 eq) and Diisopropylethylamine (DIPEA, 2 eq).

-

Monitor reaction by LC-MS until starting material is consumed.

-

Critical Step: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA). Avoid basic buffers during purification to prevent hydrolysis of the bromoacetyl group.

-

Lyophilize to obtain the Drug-Linker intermediate .

Phase 2: Antibody Conjugation Protocol

Safety Note: Bromoacetyl compounds are potent alkylating agents and potential lachrymators. Handle in a fume hood.

Step 1: Antibody Reduction

To conjugate to interchain cysteines, the disulfide bonds must be reduced.[]

-

Buffer Exchange: Adjust mAb (5–10 mg/mL) into Conjugation Buffer (PBS, 5 mM EDTA, pH 7.4).

-

Why EDTA? Chelates divalent cations that can catalyze metal-mediated oxidation of thiols.

-

-

Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) at a molar ratio of 2.5 to 3.0 equivalents per mAb (aiming for DAR 4) or 10 equivalents (aiming for DAR 8).

-

Incubation: Incubate at 37°C for 1 hour with gentle shaking.

-

Verification: (Optional) Verify reduction via PLRP-MS or Ellman’s assay to quantify free thiols.

Step 2: Conjugation Reaction

Expert Insight: Unlike maleimides, which react rapidly at pH 6.5–7.0, bromoacetyl groups are less reactive. To drive the

-

pH Adjustment: Adjust the reduced mAb solution to pH 8.0–8.3 using 1M Tris (pH 9.0).

-

Caution: Do not exceed pH 8.5 to avoid non-specific reaction with lysine residues (amines).

-

-

Solubilization: Dissolve the Drug-Linker (from Phase 1) in anhydrous DMSO or DMA.

-

Addition: Add the Drug-Linker to the mAb solution.

-

Stoichiometry: Use 8–10 equivalents of Drug-Linker per mAb (for a target DAR of 4) or 1.5–2 equivalents per free thiol .

-

Solvent Limit: Ensure final organic solvent concentration is <10% (v/v) to prevent mAb precipitation.

-

-

Incubation: React for 12–18 hours at 4°C or 2–4 hours at RT in the dark.

-

Why Dark? Alkyl halides can be light-sensitive.

-

Why Time? Bromoacetyl reaction kinetics are slower than maleimide; insufficient time leads to low DAR.

-

Step 3: Quenching & Purification

-

Quenching: Add N-Acetylcysteine (NAC) (20 equivalents over linker) to quench unreacted bromoacetyl groups. Incubate for 30 mins.

-

Purification:

-

Tangential Flow Filtration (TFF): For scale >50 mg. Buffer exchange into Formulation Buffer (e.g., 20 mM Histidine, 6% Trehalose, pH 6.0).

-

Desalting Column (PD-10): For small scale (<5 mg).

-

-

Filtration: Sterile filter (0.22 µm).

Analytical Characterization & QC

Summarize your final product using the following criteria.

| Attribute | Method | Acceptance Criteria |

| Drug-to-Antibody Ratio (DAR) | HIC-HPLC or Native MS | Target ± 0.4 (e.g., 3.6–4.4) |

| Monomer Content | SEC-HPLC | > 95% (Low aggregation) |

| Free Drug | RP-HPLC | < 1% |

| Endotoxin | LAL Assay | < 0.5 EU/mg |

| Identity | LC-MS (Reduced/Deglycosylated) | Mass matches theoretical shift |

Troubleshooting Guide

Problem: Low Conjugation Efficiency (Low DAR)

-

Cause: pH too low. Bromoacetyl requires a more nucleophilic thiolate than maleimide.

-

Fix: Increase reaction pH to 8.0–8.3.

-

Cause: Hydrolysis of Bromoacetyl.

-

Fix: Ensure Drug-Linker stock is fresh and anhydrous. Do not store in aqueous buffer.

Problem: Aggregation / Precipitation

-

Cause: Hydrophobic payload destabilizing the mAb.

-

Fix: The "2-methyl" group on the linker aids stability, but if aggregation persists, add propylene glycol (10–20%) to the reaction mixture or switch to a PEGylated variant of the linker.

Problem: Non-Specific Conjugation

-

Cause: pH > 8.5 causing reaction with Lysine amines.

-

Fix: Strictly control pH < 8.3. Perform peptide mapping to confirm Cys-specificity.

References

-

Alley, S. C., et al. (2008).[] "Contribution of Linker Stability to the Therapeutic Activity of Antibody−Drug Conjugates." Bioconjugate Chemistry, 19(3), 759–765.

-

BOC Sciences. (2024). "Several Ways of Thiol Coupling in ADCs." BOC Sciences Application Notes.

-

Scheller, A., et al. (2000). "Differential reactivity of maleimide and bromoacetyl functions with thiols." Bioconjugate Chemistry, 11(1).

-

BLD Pharm. "this compound Product Data."

Sources

Application Note: Covalent Modification of Thiol-Biomolecules using 4-(Bromoacetyl)-2-methylbenzoic acid

Introduction & Mechanism of Action

4-(Bromoacetyl)-2-methylbenzoic acid is a specialized heterobifunctional linker and electrophilic "warhead." It features two distinct reactive sites: a bromoacetyl group (

While the carboxylic acid serves as a handle for attachment to solid supports or amine-containing pharmacophores, the bromoacetyl moiety is the primary focus of this guide. It acts as a "soft" electrophile, reacting preferentially with "soft" nucleophiles like thiols (sulfhydryls) via an irreversible

Chemical Logic: The Selectivity Window

The success of this reaction relies on exploiting the pKa difference between cysteine thiols (pKa

-

pH < 7.0: Reaction is slow; thiols are protonated (

). -

pH 7.2 – 8.5 (Optimal): Thiols exist significantly as thiolate anions (

), which are highly nucleophilic. Amines are protonated ( -

pH > 9.0: Specificity is lost. Amines become nucleophilic, leading to non-specific alkylation. Hydrolysis of the bromide also accelerates.

Reaction Mechanism Diagram

Figure 1: The

Experimental Design & Critical Decisions

Before starting, select the protocol path that matches your target molecule.

Figure 2: Decision matrix for optimizing solvent and reduction conditions based on the biomolecule class.

Detailed Protocol

Materials & Reagents

| Reagent | Specification | Purpose |

| Ligand | This compound | Electrophilic linker. |

| Solvent | Anhydrous DMSO or DMF | Stock solution preparation. |

| Buffer | 50 mM Sodium Phosphate or HEPES, pH 7.5 | Reaction medium. Avoid primary amines (Tris) if pH > 8.0. |

| Chelator | EDTA (1–5 mM) | Prevents metal-catalyzed oxidation of thiols. |

| Reductant | TCEP-HCl | Reduces disulfide bonds (does not react rapidly with bromoacetyls). |

| Quencher | 2-Mercaptoethanol or Cysteine | Scavenges unreacted bromoacetyls. |

Preparation of Stock Solutions[4]

-

Ligand Stock: Dissolve this compound in anhydrous DMSO to a concentration of 50–100 mM .

-

Note: Prepare fresh. The bromoacetyl group can degrade if stored in wet DMSO for weeks.

-

-

Target Stock: Dissolve peptide/protein in Reaction Buffer (pH 7.5) to 100–500 µM .

-

Critical: If the protein contains disulfides that must remain intact, do not add reducing agents. If the target Cys is oxidized, treat with 10 eq. TCEP for 30 mins prior to reaction.

-

Conjugation Procedure (Standard)

This protocol assumes a 1:1 to 1:5 stoichiometry (Target:Ligand) for specific labeling.

-

Equilibration: Ensure the protein/peptide solution is at Room Temperature (RT) in pH 7.5 buffer containing 1 mM EDTA.

-

Addition: While vortexing gently, add the Ligand Stock (in DMSO) to the Target solution.

-

Stoichiometry: Use 1.5 to 5 molar equivalents of ligand relative to free thiols.

-

Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent protein precipitation.

-

-

Incubation: Incubate for 1 to 2 hours at RT or Overnight at 4°C .

-

Protection: Cover with foil (light protection is good practice for iodides, less critical for bromides but recommended).

-

-

Quenching: Add 10 mM 2-Mercaptoethanol (final concentration) and incubate for 15 minutes. This reacts with any excess bromoacetyl reagent, preventing non-specific modification during workup.

-

Purification:

-

Proteins: Desalting column (PD-10 or Zeba Spin) or Dialysis against PBS.

-

Peptides: Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

-

Validation & QC

Ellman's Assay (Free Thiol Quantification)

Before and after reaction, quantify free thiols using DTNB (Ellman's Reagent).

-

Success Criteria: Absorbance at 412 nm should decrease significantly in the post-reaction sample, indicating consumption of the thiol.

LC-MS Verification

The most definitive check is Mass Spectrometry.

-

Expected Mass Shift: The reaction adds the mass of the linker minus the bromide leaving group.

-

Formula:

-

Correction: Since the reaction is

, the net addition to the thiol is the mass of the ligand minus the mass of Bromine (79.9 Da) plus the loss of a proton (1.0 Da) from the thiol? -

Precise Calculation: The thiol loses H (1.008 Da). The Ligand loses Br (79.904 Da).

-

Net Mass Shift = + (MW of Ligand - 80.9 Da).

-

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Reaction (Free thiol remains) | pH too low (< 6.5). | Adjust pH to 7.5–8.0 to increase thiolate nucleophilicity. |

| No Reaction (Thiol blocked) | Oxidation (Disulfide formed). | Pre-treat with TCEP. Ensure EDTA is present. |

| Precipitation | Ligand insolubility. | Increase DMSO % (up to 20% if protein tolerates) or lower ligand concentration. |

| Non-specific Labeling (Multiple additions) | pH too high (> 9.0). | Lower pH to < 8.0 to prevent Lysine/Histidine reaction. |

| Hydrolysis of Reagent | Old stock or high pH. | Use fresh DMSO stock. Do not store reagent in aqueous buffer. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on haloacetyl reactivity).

-

Schelté, P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 118-123.

-

Chalker, J. M., et al. (2009). Chemical modification of proteins at cysteine: opportunities in chemistry and biology. Chemistry – An Asian Journal, 4(5), 630-640.

-

Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol. Application Notes.

Sources

Application Note: Targeted Cysteine Derivatization using 4-(Bromoacetyl)-2-methylbenzoic Acid for Mass Spectrometry

Abstract & Technical Overview

This application note details the methodology for using 4-(Bromoacetyl)-2-methylbenzoic acid (4-BAMBA) as a selective alkylating agent for cysteine residues in peptides and proteins. Unlike standard alkylating agents (e.g., Iodoacetamide, which adds +57.02 Da), 4-BAMBA introduces a bulky, aromatic benzoate moiety.

Key Technical Advantages:

-

Enhanced Hydrophobicity: The aromatic core increases the retention time of cysteine-containing peptides on Reverse-Phase (C18) chromatography, reducing interference from hydrophilic contaminants.

-

Ionization Modulation: The carboxylic acid group (

) allows for ionization in both positive mode (protonation) and negative mode (deprotonation), facilitating multi-mode MS analysis. -

Distinct Mass Shift: Generates a unique monoisotopic mass shift of +176.0473 Da , distinguishing labeled cysteines from common artifacts or endogenous modifications.

Chemical Mechanism

The derivatization proceeds via a nucleophilic substitution (

Reaction Scheme

Reagent: this compound (

Mass Calculation:

-

Reagent Mass (

): ~257.08 Da[1][2] -

Leaving Group (HBr): -80.91 Da (H from Cys, Br from Reagent)

-

Net Mass Shift (

): +176.0473 Da (Monoisotopic)

Experimental Workflow

The following diagram illustrates the critical path for sample preparation, highlighting the "No-Thiol" requirement during the alkylation step to prevent reagent consumption.

Figure 1: Workflow for protein derivatization using this compound. Note the critical quenching step to prevent over-alkylation.

Materials & Reagents

| Component | Specification | Storage |

| Labeling Reagent | This compound (>97%) | -20°C, Desiccated |

| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | -20°C (Stock) |

| Solvent | Anhydrous DMSO (Dimethyl sulfoxide) | RT, Dry |

| Buffer | 50 mM Ammonium Bicarbonate (AmBic), pH 8.0 | Freshly Prepared |

| Quencher | Dithiothreitol (DTT) | -20°C |

| Enzyme | Sequencing Grade Trypsin | -80°C |

Detailed Protocol

Phase 1: Reagent Preparation

-

Stock Solution (50 mM): Dissolve 1.3 mg of this compound (MW: 257.08) in 100

of anhydrous DMSO.-

Note: This compound is hydrophobic. Vortex vigorously. Prepare fresh immediately before use to avoid hydrolysis of the bromoacetyl group.

-

Phase 2: Protein Reduction

-

Solubilization: Dissolve protein sample (e.g., 100

) in 50 -

Reduction: Add TCEP to a final concentration of 5 mM .

-

Incubation: Incubate at 37°C for 30 minutes .

-

Critical: Do not use DTT or

-Mercaptoethanol for reduction, as they contain thiols that will competitively react with the 4-BAMBA reagent. TCEP is non-thiol and compatible.

-

Phase 3: Derivatization (Alkylation)

-

Addition: Add the 4-BAMBA Stock Solution to the reduced protein sample to achieve a final concentration of 10 mM (approx. 20-fold molar excess over cysteine residues).

-

Reaction: Vortex gently and incubate at Room Temperature (25°C) for 60 minutes in the dark.

-

Why Dark? Halogenated organic compounds can be light-sensitive.

-

Why pH 8.0? The reaction requires the thiolate anion form of cysteine (

). pH > 9.0 increases the risk of non-specific amine alkylation.

-

Phase 4: Quenching & Cleanup

-

Quench: Add DTT to a final concentration of 20 mM and incubate for 10 minutes. This scavenges unreacted 4-BAMBA.

-

Cleanup (Optional but Recommended): Perform Acetone precipitation or use a Desalting Spin Column (e.g., Zeba) to remove excess reagent, urea, and organic solvent before digestion.

-

Alternative: If diluting for digestion, ensure Urea concentration is < 1M.

-

Phase 5: Digestion & Analysis

-

Digestion: Dilute sample with 50 mM AmBic to reduce Urea < 1M. Add Trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.

-

LC-MS: Acidify with Formic Acid (to pH 3) and analyze via C18 LC-MS/MS.

Mass Spectrometry Parameters

When setting up the database search (e.g., Mascot, Sequest, MaxQuant), define a Custom Modification :

| Parameter | Value |

| Modification Name | Cys-BAMBA (or Cys-Benzoic) |

| Description | This compound derivatization |

| Residues | Cysteine (C) |

| Type | Fixed (if 100% labeling intended) or Variable |

| Monoisotopic Mass Shift | +176.0473 Da |

| Chemical Formula | |

| Neutral Loss | None (Thioether bond is stable) |

Diagnostic Ions: In high-energy fragmentation (HCD), you may observe a reporter ion characteristic of the benzylyl moiety, though the peptide backbone fragmentation usually dominates.

Validation & Troubleshooting

Self-Validating the Protocol

To ensure the labeling worked:

-

Ellman's Assay Check: Post-labeling (before quenching), take a small aliquot and test with Ellman's Reagent. It should be negative (colorless), indicating all free thiols are blocked.

-

Mass Shift Check: Analyze a standard peptide (e.g., BSA digest). Look for the specific shift of +176.047 Da on Cys-containing peptides (e.g., BSA peptide CCTK).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Labeling Efficiency | pH too low (< 7.0) | Adjust buffer to pH 8.0-8.5. |

| Precipitation | Reagent insolubility | Ensure DMSO concentration in final mix is ~10-20%. |

| Over-alkylation (+352 Da) | pH too high (> 9.0) | Non-specific reaction with Lysine/N-term. Lower pH to 7.5. |